
2,3-Dibromo-3-phenylpropanenitrile
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Overview
Description
2,3-Dibromo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H7Br2N. It is a derivative of propanenitrile, where two bromine atoms and a phenyl group are attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-phenylpropanenitrile typically involves the bromination of 3-phenylpropanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 3-phenylpropanenitrile by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: Oxidation can lead to the formation of 2,3-dibromo-3-phenylpropanoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are common reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Products like 3-phenylpropanenitrile derivatives.
Reduction: 3-phenylpropanenitrile.
Oxidation: 2,3-dibromo-3-phenylpropanoic acid.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Pharmaceuticals:
2,3-Dibromo-3-phenylpropanenitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For instance, it can be used to synthesize substituted amines and other nitrogen-containing compounds through nucleophilic substitutions.
2. Reactions with Nucleophiles:
The compound can undergo nucleophilic addition reactions due to the electrophilic nature of the bromine atoms and the nitrile group. This property is exploited in the synthesis of more complex organic molecules. For example, reactions with primary amines can yield corresponding amides or amino acids.
Case Study 1: Synthesis of Amino Acids
In a study focusing on the synthesis of amino acids from nitriles, this compound was reacted with various nucleophiles under controlled conditions. The results indicated high yields of amino acid derivatives, demonstrating its utility as a starting material for amino acid synthesis .
Case Study 2: Anticancer Activity
Research has also explored the anticancer potential of derivatives synthesized from this compound. Several compounds derived from this nitrile were tested against various cancer cell lines, showing promising cytotoxic effects. The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring significantly influenced biological activity .
Data Table: Synthetic Yields
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-phenylpropanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromo-3-phenylpropane
- 3-Phenylpropanenitrile
Uniqueness
2,3-Dibromo-3-phenylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Biological Activity
2,3-Dibromo-3-phenylpropanenitrile is a compound that has garnered attention due to its unique chemical structure and potential biological activities. The presence of bromine atoms and a nitrile group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and its applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Br2N. Its structure features two bromine atoms and a nitrile group attached to a phenyl ring, which influences its chemical behavior and biological interactions.
Mechanisms of Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. The compound's bromine atoms can disrupt microbial cell membranes, leading to cell death. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
2. Antioxidant Activity:
The compound has been evaluated for its antioxidant capacity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The oxygen radical absorbance capacity (ORAC) method is commonly used to assess antioxidant activity. While specific data for this compound using ORAC is limited, similar compounds have shown significant antioxidant effects, suggesting potential in this area as well .
3. Cancer Research Applications:
Recent studies have explored the role of this compound in cancer therapy. It has been suggested that the compound may influence cellular pathways related to apoptosis (programmed cell death) and the regulation of oncogenes. For instance, it has been implicated in the degradation of proteins involved in cancer cell survival through the ubiquitin-proteasome pathway .
Case Studies
A notable study investigated the effects of this compound on acute myeloid leukemia (AML). The findings indicated that the compound could induce apoptosis in AML cells by modulating specific protein interactions within the ubiquitin-proteasome system . This highlights its potential as a therapeutic agent in oncology.
Another research effort assessed the compound's efficacy against bacterial strains resistant to conventional antibiotics. Results showed that this compound effectively inhibited growth in several resistant strains, suggesting its potential as an alternative antimicrobial treatment.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Antioxidant Activity | Cancer Therapeutic Potential |
---|---|---|---|
This compound | Moderate | Potential | Yes |
2,3-Dibromo-3-phenylpropanoic acid | Low | Moderate | No |
3-Phenylpropanenitrile | High | Low | Limited |
Properties
Molecular Formula |
C9H7Br2N |
---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
2,3-dibromo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H7Br2N/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9H |
InChI Key |
LBRFOFQHSRWMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C#N)Br)Br |
Origin of Product |
United States |
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